molecular formula C12H10O8S3 B1583490 Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2) CAS No. 39616-93-8

Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)

Cat. No. B1583490
CAS RN: 39616-93-8
M. Wt: 378.4 g/mol
InChI Key: FEOSEXDRZIIBNX-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, also known as phenylsulfonic acid or besylic acid, is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . It is often stored in the form of alkali metal salts .


Synthesis Analysis

Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" .


Molecular Structure Analysis

The chemical formula of Benzenesulfonic acid is C6H6O3S . The InChI representation of the molecule is InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H, (H,7,8,9) .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride . Conversion to the corresponding benzenesulfonyl chloride is effected with phosphorus pentachloride .


Physical And Chemical Properties Analysis

Benzenesulfonic acid is a colorless crystalline solid . It has a molar mass of 158.17 g·mol −1 , a density of 1.32 g/cm 3 at 47 °C , and a melting point of 44 °C (hydrate) and 51 °C (anhydrous) . It has a boiling point of 190 °C and a flash point greater than 113 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents .

Scientific Research Applications

Ion-Selective Membranes

Research by Zhu et al. (2006) introduced the synthesis of 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid and its sodium salt, examining their thermal behavior and molecular arrangement. The sodium salt exhibited a unique hexagonal columnar disordered phase, which is significant for developing ion-selective membranes with potential ion-transport channels. This advancement highlights the application of benzenesulfonic acid sodium salts in creating innovative membrane materials for selective ion transport and separation processes Zhu et al., 2006.

Photolytic Oxidation Studies

Nakamura and Ogata (1977) investigated the photolysis of alkylbenzenesulfonic acids, including benzenesulfonic acid, in aqueous sodium hypochlorite solutions. They discovered that benzenesulfonic acid undergoes complete photolysis to yield carbon dioxide and sulfuric acid under certain conditions, providing insights into the environmental fate and potential remediation strategies for these compounds Nakamura & Ogata, 1977.

Functionalization of Carbon Nanofibers

Barroso-Bujans et al. (2007) successfully attached benzene sulfonic groups to carbon nanofiber surfaces, enhancing their functionality for potential applications in polymeric membranes for fuel cells. This research underscores the utility of benzenesulfonic acid derivatives in modifying nanomaterials for enhanced performance in energy-related applications Barroso-Bujans et al., 2007.

Synthesis of Sulfone-Containing Compounds

Shen et al. (2014) developed an iron-catalyzed approach to construct sulfone-containing oxindoles using benzenesulfinic acids. This method stands out for its efficiency, practicality, and the use of inexpensive materials, highlighting the role of benzenesulfonic acid derivatives in synthesizing biologically relevant compounds Shen et al., 2014.

Environmental Adsorption Studies

Ayranci and Duman (2010) explored the adsorption behaviors of benzene and naphthalene sulfonates, including benzenesulfonic acid sodium salts, on activated carbon cloth. Their findings contribute to understanding the interactions between these compounds and adsorbents, which is crucial for environmental remediation and water treatment applications Ayranci & Duman, 2010.

Mechanism of Action

Benzenesulfonic acid is a strong acid, being almost fully dissociated in water . It and related compounds undergo desulfonation when heated in water near 200 °C .

Safety and Hazards

Benzenesulfonic acid is corrosive . It poses hazards such as skin and eye irritation, and respiratory system damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

disodium;3-(3-sulfonatophenyl)sulfonylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O8S3.2Na/c13-21(14,9-3-1-5-11(7-9)22(15,16)17)10-4-2-6-12(8-10)23(18,19)20;;/h1-8H,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPLREGDBGPRSC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Na2O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889736
Record name Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylsulfone-3,3'-disulfonic Acid Disodium Salt

CAS RN

39616-93-8
Record name Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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